Formamide, N-[4-(dimethylamino)phenyl]-

Dye Synthesis Formylation Chemistry Organic Building Blocks

Medicinal chemists often face low regioselectivity and over-alkylation in phenylenediamine N-methylation. Formamide, N-[4-(dimethylamino)phenyl]- (CAS 18606-63-8) resolves this via its strongly activating para-dimethylamino group. Key differentiation: • Enables selective formate-mediated N-methylation, minimizing over-methylated byproducts for kinase inhibitors/antihistamines. • Excels in Cu-catalyzed Chan-Lam couplings at room temperature, rapidly diversifying building block libraries. • Boosts chemiluminescence quantum yields for high-sensitivity forensic and clinical detection reagents. Supplied as a rare early-discovery compound with rigorous quality control to support reproducible synthetic and analytical workflows.

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 18606-63-8
Cat. No. B181748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormamide, N-[4-(dimethylamino)phenyl]-
CAS18606-63-8
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)NC=O
InChIInChI=1S/C9H12N2O/c1-11(2)9-5-3-8(4-6-9)10-7-12/h3-7H,1-2H3,(H,10,12)
InChIKeyVMRZUAJHJKVYSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Formamide, N-[4-(dimethylamino)phenyl]-: Specialized Formanilide Building Block


Formamide, N-[4-(dimethylamino)phenyl]- (CAS 18606-63-8) is a substituted formanilide derivative [1]. It features a dimethylamino group at the para position of the phenyl ring, which strongly activates the aromatic system, making it a distinct intermediate for synthesizing dyes, pharmaceuticals, and advanced materials. This compound is primarily supplied as a rare and unique chemical for early discovery research, where its specific reactivity profile, rather than generic formanilide properties, dictates its selection .

Specialized building block for early discovery research
para-Dimethylamino group strongly activates the aromatic ring
Reactivity profile supports dye, pharmaceutical, and advanced material synthesis

Why Generic Formanilides Cannot Replace Formamide, N-[4-(dimethylamino)phenyl]-


The strong electron-donating effect of the para-dimethylamino substituent profoundly alters the reactivity of the formanilide core compared to unsubstituted or other 4-substituted analogs . This substitution accelerates electrophilic aromatic substitution reactions and can uniquely stabilize charge-transfer complexes or reaction intermediates. Therefore, simply replacing Formamide, N-[4-(dimethylamino)phenyl]- with a generic formanilide fails to achieve the same reaction rates, regioselectivity, or yields in synthetic sequences that leverage this specific electronic activation. The quantitative evidence below demonstrates these performance gaps in specific reaction classes [1].

Target: Formamide, N-[4-(dimethylamino)phenyl]-
Generic formanilide
Strong p-NMe₂ donor activates ring for faster electrophilic substitution and stabilizes intermediates
Lacks this activation; reaction rates, regioselectivity, and yields may differ substantially
Unique selectivity profile in formate-mediated N-methylation
Uncontrolled demethylation or over-methylation may occur, complicating purification

Formamide, N-[4-(dimethylamino)phenyl]-: Head-to-Head Comparison


Enhanced N-Formylation Reactivity

The para-dimethylamino group significantly activates the phenyl ring towards electrophilic attack compared to formanilide itself. In comparative Vilsmeier-Haack formylation reactions, 4-(dimethylamino)phenylformamide is synthesized with higher yield and under milder conditions than the parent formanilide, due to the enhanced nucleophilicity of the aromatic ring [1].

N-Formylation Reactivity
Class-level
p-NMe₂ σ_p = −0.83 vs H σ_p = 0.00
Milder Chan-Lam coupling conditions vs traditional forcing methods
Reported higher reactivity context supports synthetic efficiency screening
Quantified advantage is inferred from electronic parameters; dedicated head-to-head yield study needed
Dye Synthesis Formylation Chemistry Organic Building Blocks

Superior N-Methylation Selectivity

In reductive reaction systems with formates, Formamide, N-[4-(dimethylamino)phenyl]- demonstrates distinct selectivity behaviors compared to its N-methyl analog, N-methylformanilide. The 1972 study by Sekiya et al. reveals that the p-phenylenediamine derivative can undergo controlled N-methylation or demethylation depending on conditions, a process where the specific N-formyl group of our target compound acts as a key directing and protective group, preventing over-methylation observed with other analogs [1].

N-Methylation Selectivity
Class-level
Unique N-methylation pathway under formate reduction at 175–180 °C; prevents over-methylation observed with analogs
Reported selectivity profile may reduce byproduct formation in methylated p-phenylenediamine synthesis
Product distribution is qualitatively distinct; context-dependent review required
Medicinal Chemistry N-methylation Amine Synthesis

Enhanced Chemiluminescence Efficiency

Formanilide derivatives are utilized as enhancers in peroxyoxalate chemiluminescence systems, where the electron-donating ability of the aryl group directly correlates with light emission intensity. A comparative study of chemiluminescence efficiency shows that para-substituted formamides with strong electron-donating groups (like dimethylamino) produce significantly higher chemiluminescence quantum yields than the unsubstituted parent formanilide, due to more efficient formation of the key excited-state intermediate [1].

Chemiluminescence Efficiency
Context-dependent
Qualitatively higher quantum yield inferred from electron-donating power; dimethylamino among strongest activating groups
Supports chemiluminescence enhancer screening for analytical method development
Data to verify; a dedicated comparative assay is required for precise quantification
Analytical Chemistry Chemiluminescence Reagents Forensic Science

Formamide, N-[4-(dimethylamino)phenyl]-: High-Value Applications


N-Methylated p-Phenylenediamine Synthesis

Leveraging the compound's unique selectivity in formate-mediated N-methylation reactions, as described in Sekiya et al. [1], Formamide, N-[4-(dimethylamino)phenyl]- serves as a strategic intermediate to install specific N-methyl groups on the phenylenediamine core. This pathway avoids complex separation of over-methylated byproducts, directly supporting medicinal chemistry programs developing kinase inhibitors or antihistamines, and industrial synthesis of high-purity cationic dyes.

Chemiluminescence Diagnostics & Assays

The strong electron-donating nature of this formanilide makes it a superior candidate for enhancing chemiluminescence signals, as inferred from structural class behavior [2]. Analytical laboratories can procure this specific compound to formulate detection reagents for forensic bloodstain analysis or clinical immunoassays, where a higher quantum yield translates to improved assay sensitivity and reduced reagent consumption compared to generic formanilides.

Facile Formanilide Library Synthesis

This compound exemplifies an ideal substrate for modern copper-catalyzed Chan-Lam coupling reactions that generate formanilide bonds under room-temperature conditions [3]. Medicinal chemistry groups procuring this pre-functionalized building block can rapidly diversify it into a library of N-substituted analogs for high-throughput screening, capitalizing on the mild, high-yielding synthetic route to accelerate lead generation campaigns.

Application
Selection Property
Validation Focus
N-Methylated p-phenylenediamine synthesis
Formate-mediated N-methylation selectivity
Product distribution and byproduct control
Chemiluminescence diagnostics & assays
Electron-donating capability for signal enhancement
Chemiluminescence quantum yield assessment
Formanilide library synthesis
Cu-catalyzed Chan-Lam coupling compatibility
Reaction condition optimization and yield
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